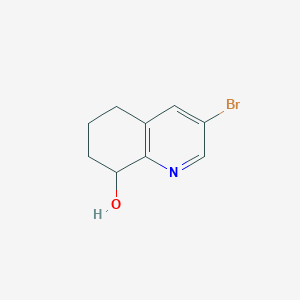
3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is a chemical compound with the CAS Number: 904929-23-3 . It has a molecular weight of 228.09 . The compound is light yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO/c10-7-4-6-2-1-3-8 (12)9 (6)11-5-7/h4-5,8,12H,1-3H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.09 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación
Novel Chelating Ligands Synthesis
The compound has been studied for its potential in the synthesis of novel chelating ligands. A method involving the nitration of 3-bromobenzaldehyde, followed by reduction and condensation, has been developed to afford bidentate and tridentate 6-bromoquinoline derivatives. These compounds exhibit high emission quantum yields, indicating their potential in optical applications (Hu, Zhang, & Thummel, 2003).
Selective Synthesis of Quinoline Derivatives
Research has demonstrated the efficiency of bromination reactions in the synthesis of quinoline derivatives. Through one-pot synthesis, valuable tribromoquinoline and dibromo-tetrahydroquinoline derivatives were produced with high yields. These compounds serve as intermediates for further chemical transformations, illustrating their importance in synthetic organic chemistry (Şahin et al., 2008).
Antibacterial Activities and Structural Features
A study on the synthesis of 6-Bromoquinolin-4-ol derivatives revealed their potential antibacterial activities against resistant bacterial strains. These compounds showed varying degrees of effectiveness against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural features in determining antibacterial potency, with molecular docking and density functional theory (DFT) analyses providing insights into their mechanisms of action (Arshad et al., 2022).
Corrosion Inhibition
Another application area is in the field of materials science, where derivatives of 8-hydroxyquinoline have been evaluated as effective corrosion inhibitors for mild steel in acidic environments. These studies have utilized various methodologies, including gravimetric, electrochemical, and computational simulations, to demonstrate the compounds' ability to protect metal surfaces from corrosion. The findings indicate that these compounds form a protective layer on the metal surface, significantly reducing corrosion rates (Rbaa et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h4-5,8,12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPRDKYQBBXYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=N2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B2652935.png)

![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2652937.png)
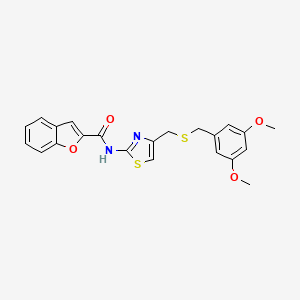
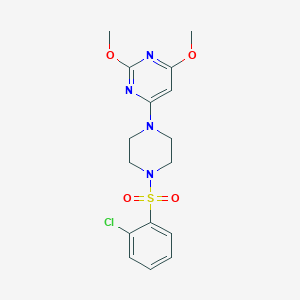
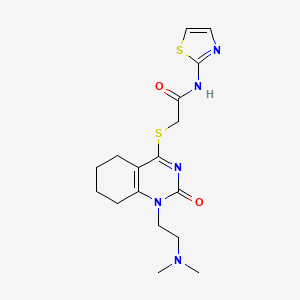
![3-[(6-Methylpyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2652945.png)
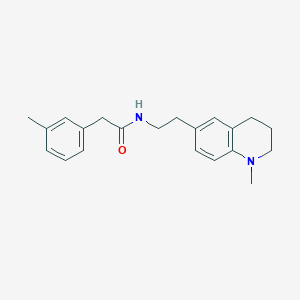
![methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2652948.png)
![N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide](/img/structure/B2652950.png)
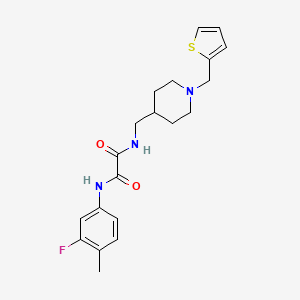
![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2652952.png)